molecular formula C24H24Cl2N2O2S2 B11668050 (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11668050
M. Wt: 507.5 g/mol
InChI Key: ZOAPSEKUIBCEIC-WSDLNYQXSA-N
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Description

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with multiple substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the thiazolidinone core with an appropriate allyl halide.

    Attachment of the (2,4-DICHLOROPHENYL)METHOXY Group: This is typically done via a nucleophilic substitution reaction using a suitable phenol derivative and a chloromethyl ether.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s thiazolidinone core is of interest due to its potential biological activity. It can be used in studies aimed at developing new pharmaceuticals, particularly those targeting bacterial or fungal infections.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Its structure suggests it could inhibit the growth of certain pathogens, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is likely related to its ability to interact with biological macromolecules. The thiazolidinone core can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The compound’s aromatic substituents may also facilitate binding to hydrophobic pockets in target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core but differ in their substituents and biological activity.

    Benzothiazoles: Similar in structure but with a benzene ring fused to the thiazole ring, leading to different chemical properties.

    Sulfonylureas: These compounds contain a sulfonyl group and a urea moiety, with different pharmacological effects.

Uniqueness

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C24H24Cl2N2O2S2

Molecular Weight

507.5 g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24Cl2N2O2S2/c1-4-11-28-23(29)22(32-24(28)31)12-16-8-10-19(27(5-2)6-3)14-21(16)30-15-17-7-9-18(25)13-20(17)26/h4,7-10,12-14H,1,5-6,11,15H2,2-3H3/b22-12+

InChI Key

ZOAPSEKUIBCEIC-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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